2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide
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Overview
Description
2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted with a methyl and propan-2-yl group, and an acetamide group attached to a phenyl ring substituted with a propan-2-yloxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide typically involves the following steps:
Preparation of 5-methyl-2-propan-2-ylphenol: This can be achieved through the alkylation of 5-methylphenol with propan-2-yl bromide in the presence of a base such as potassium carbonate.
Formation of 5-methyl-2-propan-2-ylphenoxyacetic acid: The phenol obtained in the previous step is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the phenoxyacetic acid derivative.
Synthesis of 4-propan-2-yloxyaniline: This involves the alkylation of 4-aminophenol with propan-2-yl bromide in the presence of a base such as potassium carbonate.
Formation of this compound: The phenoxyacetic acid derivative is reacted with 4-propan-2-yloxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and acetamide groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-butoxyphenyl)acetamide: Similar structure but with a butoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of 2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the propan-2-yloxy group can enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-14(2)19-11-6-16(5)12-20(19)24-13-21(23)22-17-7-9-18(10-8-17)25-15(3)4/h6-12,14-15H,13H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZQAEFEOUSZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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